molecular formula C7H9ClN2O2S2 B2990749 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide CAS No. 749920-18-1

2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide

Cat. No.: B2990749
CAS No.: 749920-18-1
M. Wt: 252.73
InChI Key: OLGLEFJJYSCVLN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C₇H₉ClN₂O₂S₂. This compound is notable for its unique structure, which includes a thiazolidinone ring, a sulfur atom, and a chlorine atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide typically involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, minimizing the use of hazardous chemicals and solvents . The reaction is carried out in water, which acts as both a solvent and a catalyst, leading to nearly quantitative yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar synthetic routes, ensuring safety and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiazolidinone ring can participate in redox reactions.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, hydrazides, and carbon disulfide. Reaction conditions often involve mild temperatures and the use of water or other green solvents to promote environmentally friendly processes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom.

Scientific Research Applications

2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide involves its interaction with molecular targets and pathways. The thiazolidinone ring and sulfur atom play crucial roles in its biological activity, potentially interacting with enzymes and proteins to exert antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could inhibit specific enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide is unique due to its specific combination of a chlorine atom, thiazolidinone ring, and sulfur atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S2/c8-3-5(11)9-1-2-10-6(12)4-14-7(10)13/h1-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGLEFJJYSCVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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